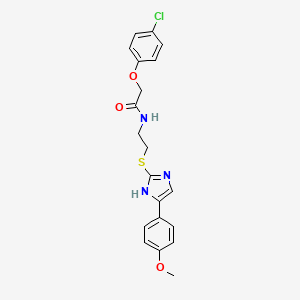

2-(4-chlorophenoxy)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

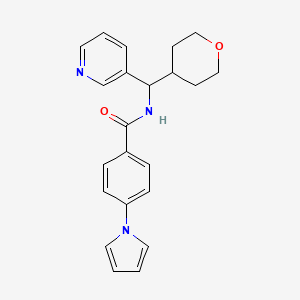

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methoxyphenyl group, an imidazole ring, and a thioether linkage . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, such as in pharmaceuticals or materials science.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy and methoxyphenyl groups suggests that the compound could have interesting electronic properties, as these groups are often involved in pi stacking and other non-covalent interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group could potentially undergo nucleophilic substitution reactions, while the imidazole ring could act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and methoxy groups could affect its solubility, while the imidazole ring could influence its acidity .Applications De Recherche Scientifique

Herbicide Metabolism

Chloroacetamide herbicides, including compounds with structural similarities to the queried chemical, have been studied for their metabolism in human and rat liver microsomes. These studies reveal differences in metabolic pathways between species, suggesting complex activation mechanisms that might lead to DNA-reactive products associated with carcinogenicity. Specifically, the metabolism of chloroacetamide herbicides to chloro-N-phenylacetamide intermediates and their further processing has been detailed, highlighting the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).

Anticonvulsant Activity

Research on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share a core structural motif with the queried compound, demonstrates anticonvulsant activity. This suggests potential research applications of similar compounds in the development of new treatments for seizures (Aktürk et al., 2002).

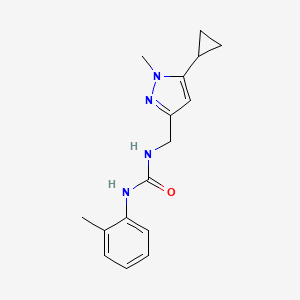

Coordination Complex Construction

Studies on coordination complexes constructed from pyrazole-acetamide derivatives provide insights into the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These findings may inform the development of compounds with optimized structural features for specific biochemical applications (Chkirate et al., 2019).

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives, including compounds structurally related to the queried chemical, has been explored for antimicrobial applications. These studies demonstrate the potential of such compounds against various bacterial and fungal pathogens, providing a basis for the development of new antimicrobial agents (Wardkhan et al., 2008).

Synthesis Methodologies

Research into novel synthesis approaches for compounds containing the benzimidazole moiety, similar to the queried chemical, has resulted in the identification of selective CRTh2 receptor antagonist chemotypes. Such studies not only expand the chemical toolkit available for pharmacological research but also highlight the therapeutic potential of these compounds (Pothier et al., 2012).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on its interactions with biological targets in the body.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-26-16-6-2-14(3-7-16)18-12-23-20(24-18)28-11-10-22-19(25)13-27-17-8-4-15(21)5-9-17/h2-9,12H,10-11,13H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJDZEVHHAXMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B2755427.png)

![6-butyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2755430.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2755431.png)

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)